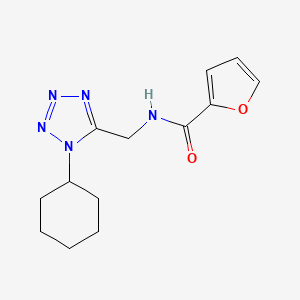

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile compound with sodium azide under acidic conditions

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with the tetrazole intermediate.

Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the tetrazole-cyclohexyl intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The tetrazole ring can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antihypertensive Activity

The compound exhibits promising antihypertensive properties through its action as an angiotensin II receptor antagonist. This mechanism is crucial for treating various circulatory system diseases, including hypertension, heart diseases, and strokes. Research indicates that compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide have shown effectiveness in lowering blood pressure and improving cardiovascular health .

1.2 Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of tetrazole derivatives, including this compound, against neurodegenerative diseases. The mechanism involves the modulation of neuropeptide receptors, which may play a role in alleviating symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .

1.3 Anti-inflammatory Properties

this compound has also been evaluated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases, potentially offering new therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent coupling with furan derivatives. The synthetic pathway can be optimized using various methodologies such as Ugi reactions or click chemistry techniques to enhance yield and purity .

Case Studies

3.1 Case Study: Cardiovascular Effects

A study conducted on a series of tetrazole derivatives demonstrated that this compound significantly reduced systolic blood pressure in hypertensive animal models. The results indicated a dose-dependent response, establishing the compound's potential as a therapeutic agent in hypertension management .

3.2 Case Study: Neuroprotection

In vitro experiments revealed that the compound protects neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls, suggesting its utility in neuroprotective strategies .

Wirkmechanismus

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)methanesulfonamide

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-N-methylcyclohexanamine

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is unique due to the presence of both a tetrazole ring and a furan-2-carboxamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with tetrazole moieties. The general synthetic route includes:

- Preparation of the Tetrazole Ring : Cyclohexyl derivatives are reacted with hydrazine and carbonyl compounds to form the tetrazole structure.

- Formation of Carboxamide : The resultant tetrazole is then coupled with furan-2-carboxylic acid derivatives to yield the target compound.

The final product is characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

| Streptococcus agalactiae | 8 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae .

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using human cancer cell lines. The compound demonstrated low cytotoxicity against normal cell lines (HaCaT), suggesting a favorable safety profile. The IC50 values for cancer cell lines were found to be significantly higher than those for normal cells, indicating selective toxicity towards cancerous cells .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.

- Disruption of Membrane Integrity : The furan moiety may contribute to membrane disruption, enhancing the compound's antibacterial effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance:

Eigenschaften

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDNLEWEHVSOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.